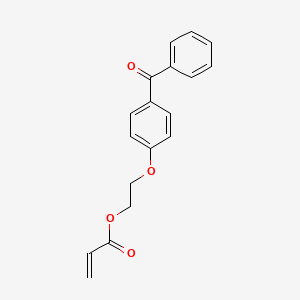

![molecular formula C16H12OS B3049956 Methanone, benzo[b]thien-3-yl(2-methylphenyl)- CAS No. 22720-67-8](/img/structure/B3049956.png)

Methanone, benzo[b]thien-3-yl(2-methylphenyl)-

Overview

Description

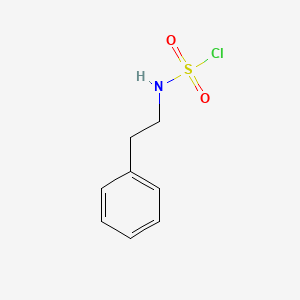

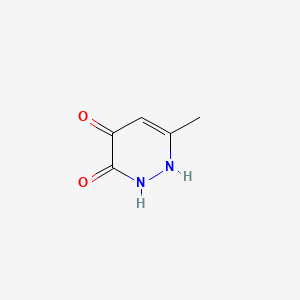

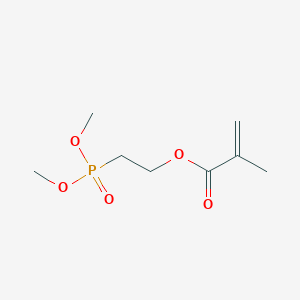

“Methanone, benzo[b]thien-3-yl(2-methylphenyl)-” is a chemical compound with the molecular formula C16H12OS . It is also known by other names such as “1-Benzothiophen-3-yl (2-methylphenyl)methanone” and "Benzothiophene, 3- (2-methylbenzoyl)-" .

Molecular Structure Analysis

The molecular structure of “Methanone, benzo[b]thien-3-yl(2-methylphenyl)-” consists of a benzothiophene ring attached to a phenyl ring through a carbonyl group . The phenyl ring is substituted with a methyl group .Physical And Chemical Properties Analysis

“Methanone, benzo[b]thien-3-yl(2-methylphenyl)-” has a molecular weight of 252.331 Da . Its monoisotopic mass is 252.060883 Da .Scientific Research Applications

Synthesis and Reactivity

Methanone, benzo[b]thien-3-yl(2-methylphenyl)-, and its derivatives exhibit intriguing chemical properties, making them valuable in synthetic chemistry. For example, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone involves oxidation of benzo[b]thiophene derivatives, demonstrating the potential for functionalizing the benzo[b]thiophene moiety through nucleophilic addition under various conditions (Pouzet et al., 1998). This method facilitates the two-step functionalization of 2-acyl-benzo[b]thiophene derivatives, showcasing the compound's utility in creating structurally diverse molecules.

Crystal Structure and Molecular Analysis

The crystal structures of bis(benzo[b]thiophen-2-yl)methane derivatives, such as bis(benzo[b]thiophen-2-yl)methanone, provide insights into the conformational dynamics and intermolecular interactions of these compounds. Comparative studies reveal similarities in conformation and crystal packing with related compounds, highlighting the role of S...π contacts and other non-covalent interactions in determining the molecular architecture and potentially influencing the compound's reactivity and physical properties (Katzsch et al., 2016).

Optoelectronic Properties

The study of optoelectronic properties of aryl-substituted bithiophenes, derived from benzo[b]thiophene moieties similar to methanone, benzo[b]thien-3-yl(2-methylphenyl)-, reveals their potential applications in electronic and photonic devices. These compounds exhibit significant UV-Vis absorption and fluorescence, with their electronic and photophysical properties being elucidated through both experimental techniques and computational methods such as DFT calculations. Such studies pave the way for the development of new materials for optoelectronic applications, including organic semiconductors, fluorescent dyes, and photovoltaic cells (Swaroop et al., 2018).

Anticancer Potential

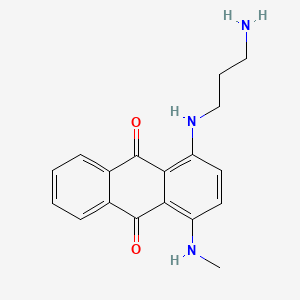

Research into novel pyrazoline derivatives containing benzo[b]thiophen-2-yl moieties has uncovered promising anticancer activities. These compounds, particularly benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone, have demonstrated notable cytotoxic effects against HepG-2 cell lines, with potential for further development as anticancer agents. The mechanism of action involves cell cycle arrest and induction of apoptosis, indicating the therapeutic potential of such compounds in cancer treatment (Xu et al., 2017).

Future Directions

properties

IUPAC Name |

1-benzothiophen-3-yl-(2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12OS/c1-11-6-2-3-7-12(11)16(17)14-10-18-15-9-5-4-8-13(14)15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJATIVWKLSDFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CSC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347288 | |

| Record name | Methanone, benzo[b]thien-3-yl(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanone, benzo[b]thien-3-yl(2-methylphenyl)- | |

CAS RN |

22720-67-8 | |

| Record name | Methanone, benzo[b]thien-3-yl(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.